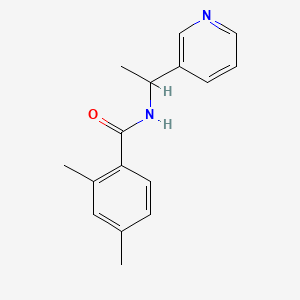
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide, also known as FIIN-4, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) and has potential therapeutic applications in cancer treatment.
Mechanism of Action
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide selectively binds to the ATP-binding pocket of FGFR and inhibits its activity by preventing ATP binding. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival. This compound has been shown to be highly selective for FGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and physiological effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been shown to have minimal toxicity in normal cells and tissues. However, further studies are needed to determine the long-term effects of this compound on normal cells and tissues.
Advantages and Limitations for Lab Experiments
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be highly selective for FGFR and does not inhibit other receptor tyrosine kinases. However, this compound has some limitations. It has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound in preclinical and clinical studies.
Future Directions
For research on 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide include the development of more potent and selective FGFR inhibitors and investigation of its potential use in combination with other cancer therapies.
Synthesis Methods
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide can be synthesized using a multi-step process involving the coupling of 4-fluoroaniline and 2-oxolane carboxylic acid, followed by imidazole formation and carboxamide coupling. The final product is obtained through purification using column chromatography. The synthesis of this compound has been reported in several scientific publications, and the compound has been synthesized in both academic and industrial laboratories.
Scientific Research Applications
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. FGFR is a receptor tyrosine kinase that plays a critical role in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in various cancers, including breast, lung, and bladder cancer. This compound has been shown to selectively inhibit FGFR activity and has demonstrated antitumor activity in preclinical models of cancer.
properties
IUPAC Name |
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-11-3-5-12(6-4-11)19-10-17-9-14(19)15(20)18-8-13-2-1-7-21-13/h3-6,9-10,13H,1-2,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUXXAZFXVZNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN=CN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)




